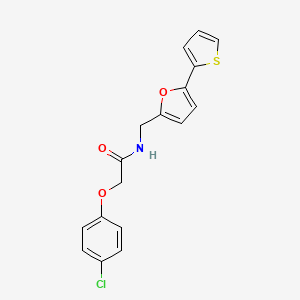

1-(5-Nitrofuran-2-carbonyl)indoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(5-Nitrofuran-2-carbonyl)indoline-2-carboxamide” is a derivative of indole and nitrofuran. Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

Indole 2 and 3-carboxamide derivatives have been synthesized using various strategies . For instance, in one method, WSC.HCl is used as hydrochloric salt, similar to EDCI, and HOBt is used for the synthesis of peptides and the conversion of carboxylic acid to the amide .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

Indole derivatives have been synthesized according to the seven positions that the indole molecule can accommodate different substitutions . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity .Aplicaciones Científicas De Investigación

Synthesis Methodologies

Polyhydroxylated Indolines and Oxindoles Synthesis

Research demonstrates the synthesis of nitrocyclohexanol derivatives from 6-nitro-2'-carbonyl-C-glycosides through intramolecular Michael addition, leading to the production of indoline and oxindole derivatives via reduction, amination, and amidation processes. This method offers a pathway to synthesize complex molecules with potential biological activities (W. Zou et al., 2007).

Antibacterial Activities

Nitrofurantoin® Analogues

A series of nitrofurantoin® analogues, incorporating furan and pyrazole scaffolds, were synthesized for evaluating their antibacterial properties against Gram-positive and Gram-negative bacteria. This research outlines the potential of these compounds in developing new antibiotics (Ashraf S. Hassan et al., 2020).

Synthesis of Complex Molecules

Novel Indole-2-carboxamides

Research on the preparation of novel indole-2-carboxamides, involving the elaboration of a 5-nitro-indole-2-carboxylate to various intermediates and eventually to the amide, demonstrates the versatility of these compounds in synthesizing pharmacologically relevant structures (L. Bratton et al., 2000).

Methyl 5- and 6-nitroindole-2-carboxylates Synthesis

The transformation of indoline-2-carboxylic acid into nitroindoline-2-carboxylic acid and its derivatives outlines a method for synthesizing nitroindole compounds, which can serve as intermediates for further chemical modifications (S. N. Lavrenov et al., 2002).

Mecanismo De Acción

While the specific mechanism of action for “1-(5-Nitrofuran-2-carbonyl)indoline-2-carboxamide” is not available, it’s worth noting that nitrofurantoin, a nitrofuran antibiotic, is converted by bacterial nitroreductases to electrophilic intermediates which inhibit the citric acid cycle as well as synthesis of DNA, RNA, and protein .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(5-nitrofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O5/c15-13(18)10-7-8-3-1-2-4-9(8)16(10)14(19)11-5-6-12(22-11)17(20)21/h1-6,10H,7H2,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTOILZWSDFFCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-Dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2737173.png)

![Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2737176.png)

![8-benzoyl-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2737178.png)

![N-[1-(1-Methylpyrrol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2737179.png)

![(3As,7aS)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine](/img/structure/B2737182.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-ethoxynaphthalen-1-yl)methanone](/img/structure/B2737190.png)

![2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2737191.png)